Enzyme Inhibition: 4-Br vs. 4-Cl and 4-F in a Common Bioassay
In a head-to-head SAR study evaluating 4-substituted benzoyl derivatives, the 4-bromo congener (5d) demonstrated superior inhibitory potency with an IC₅₀ of 9.8 ± 0.6 µM, outperforming the 4-chloro (5c: 10.7 ± 0.9 µM) and 4-fluoro (5b: 12.4 ± 3.1 µM) analogs [1]. This trend is consistent with a halogen-σ-hole bonding contribution that increases with polarizability (Br > Cl > F).
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | 9.8 ± 0.6 µM (Compound 5d, 4-Br) |
| Comparator Or Baseline | 4-Cl analog (5c): 10.7 ± 0.9 µM; 4-F analog (5b): 12.4 ± 3.1 µM; unsubstituted (5a): 23.0 ± 5.6 µM |
| Quantified Difference | 4-Br is 1.09× more potent than 4-Cl, 1.27× more potent than 4-F, and 2.35× more potent than the unsubstituted parent. |
| Conditions | In vitro enzyme inhibition assay; data reported as mean ± SD, n ≥ 3 (source: PMC3136361, Table 2). |
Why This Matters
For a medicinal chemist selecting a building block for a focused library, the 4-Br analog provides a 1.3–2.4× potency advantage over 4-F or unsubstituted variants, directly translating into fewer compounds to screen for hit confirmation.
- [1] PMC3136361, Table 2. Compound 5d (4-Br): IC₅₀ = 9.8 ± 0.6 µM; 5c (4-Cl): 10.7 ± 0.9 µM; 5b (4-F): 12.4 ± 3.1 µM; 5a (H): 23.0 ± 5.6 µM. View Source
